CEF3 acetate(199727-62-3 free base)

Description

Contextualization within Influenza A Virus Biology

Influenza A viruses are enveloped, negative-sense, single-stranded RNA viruses with a segmented genome. asm.orgnih.gov These viruses are responsible for seasonal epidemics and occasional pandemics, posing a significant global health threat. asm.org The viral envelope, derived from the host cell membrane, is embedded with viral glycoproteins, namely hemagglutinin (HA) and neuraminidase (NA). Beneath this envelope lies the matrix protein 1 (M1), which forms a protective shell. nih.gov

The study of Influenza A virus biology encompasses understanding the intricate processes of viral entry, replication, assembly, and budding. asm.org The M1 protein is a key player in many of these stages, acting as a bridge between the viral envelope and the viral ribonucleoproteins (vRNPs), which contain the viral genome. nih.govplos.org The disassembly of the M1 layer is a critical step during the early stages of infection, allowing the release of vRNPs into the host cell cytoplasm. nih.govplos.org

Significance of the M1 Protein in Viral Life Cycle Research

The matrix protein 1 (M1) of the Influenza A virus is a multifunctional and abundant protein that plays a central role throughout the viral life cycle. medchemexpress.complos.orgnih.gov It is essential for the structural integrity of the virion, forming a layer between the viral envelope and the core. medchemexpress.comasm.org

Key functions of the M1 protein in the viral life cycle include:

Viral Assembly and Budding: M1 is a primary driver of virus budding and is the major protein component of the virion. medchemexpress.comwikipedia.org It accumulates at the plasma membrane, interacting with viral glycoproteins and facilitating the formation of new virus particles. nih.govwikipedia.org

Intracellular Trafficking of vRNPs: The M1 protein is involved in the nuclear export of newly synthesized viral ribonucleoproteins (vRNPs), a crucial step for the assembly of progeny virions. targetmol.commedchemexpress.com It binds to vRNPs in the nucleus and facilitates their transport to the cytoplasm. asm.org

Structural Integrity: M1 forms a rigid layer beneath the viral envelope, providing structural support to the virion. nih.govplos.org This layer disassembles upon viral entry into a host cell, a process triggered by the acidic environment of the endosome. nih.govplos.org

Inhibition of Viral Transcription: The M1 protein has been shown to inhibit the transcription of the viral genome within the host cell nucleus. wikipedia.org

The multifaceted nature of the M1 protein makes it a significant target for academic research aimed at understanding the fundamental mechanisms of Influenza A virus replication and pathogenesis.

Overview of CEF3 (SIIPSGPLK) as a Peptide Fragment for Academic Investigation

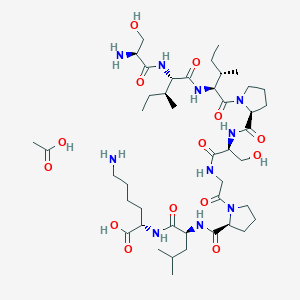

CEF3 is a synthetic peptide with the amino acid sequence SIIPSGPLK. medchemexpress.comaltabioscience.com This sequence corresponds to amino acids 13-21 of the Influenza A virus M1 protein. targetmol.commedchemexpress.comaltabioscience.com As a specific fragment of the M1 protein, CEF3 serves as a valuable research tool for several reasons:

Investigating Immune Responses: CEF3 is used to study T-cell responses to Influenza A virus infection. altabioscience.com It is a known HLA-A*1101 restricted epitope, meaning it can be presented by certain human cells to activate CD8+ T cells, a type of white blood cell crucial for fighting viral infections. peptide.comjpt.com

Studying Protein-Protein Interactions: Researchers use CEF3 to investigate the interactions between the M1 protein and other viral or cellular proteins. targetmol.commedchemexpress.com Understanding these interactions is key to deciphering the complex machinery of viral replication.

Probing M1 Protein Function: By using a specific fragment like CEF3, scientists can dissect the functions of different domains of the M1 protein. molnova.com

The availability of synthetic peptides like CEF3 allows for controlled in vitro experiments that would be difficult or impossible to perform with the full-length M1 protein. altabioscience.comjpt.com

Table 1: Properties of CEF3

| Property | Value |

|---|---|

| CAS Number (Free Base) | 199727-62-3 |

| Amino Acid Sequence | SIIPSGPLK |

| Molecular Formula | C44H78N10O14 |

| Molecular Weight | 971.16 g/mol |

| Source | Synthetic peptide corresponding to amino acids 13-21 of Influenza A virus M1 protein |

| Primary Research Area | Influenza A Virus, Immunology |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| CEF3 acetate (B1210297) |

| CEF3 |

| Hemagglutinin (HA) |

| Neuraminidase (NA) |

Properties

Molecular Formula |

C44H78N10O14 |

|---|---|

Molecular Weight |

971.1 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C42H74N10O12.C2H4O2/c1-7-24(5)33(49-35(56)26(44)21-53)40(61)50-34(25(6)8-2)41(62)52-18-12-15-31(52)39(60)48-29(22-54)36(57)45-20-32(55)51-17-11-14-30(51)38(59)47-28(19-23(3)4)37(58)46-27(42(63)64)13-9-10-16-43;1-2(3)4/h23-31,33-34,53-54H,7-22,43-44H2,1-6H3,(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,56)(H,50,61)(H,63,64);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-,31-,33-,34-;/m0./s1 |

InChI Key |

UVIJNYNPUGNTJJ-GVZSMGHSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N.CC(=O)O |

Origin of Product |

United States |

Peptide Synthesis Methodologies for Cef3 Derivatives

Solid-Phase Peptide Synthesis (SPPS) Techniques for CEF3 Production

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like CEF3. altabioscience.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. researchgate.net The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile tert-butyl-based groups for side-chain protection. altabioscience.comnih.gov

The synthesis of CEF3, with its specific sequence of H-Ser-Ile-Ile-Pro-Ser-Gly-Pro-Leu-Lys-OH, requires careful selection of synthesis parameters to ensure high yield and purity.

Resin Selection: The choice of resin is critical and depends on whether the desired product is a C-terminal acid or amide. For the synthesis of CEF3 with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is typically employed. The 2-CTC resin is particularly advantageous as it allows for the cleavage of the peptide under mildly acidic conditions, keeping the side-chain protecting groups intact if needed for further modifications.

Coupling Reagents: The formation of the peptide bond between the incoming amino acid and the N-terminus of the resin-bound peptide is facilitated by coupling reagents. For the CEF3 sequence, which contains sterically hindered residues like isoleucine and proline, potent coupling reagents are necessary to ensure efficient and complete reactions. Commonly used coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. For particularly difficult couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are often the reagents of choice.

Protecting Group Strategy: In the Fmoc/tBu strategy for CEF3 synthesis, the Nα-amino group of each incoming amino acid is protected by the Fmoc group, which is removed by treatment with a secondary amine base, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). The side chains of the amino acids are protected by acid-labile groups. For CEF3, the lysine (B10760008) side chain is protected with a Boc (tert-butyloxycarbonyl) group, and the serine side chains are protected with a tBu (tert-butyl) group.

Challenges in CEF3 Synthesis: The presence of two proline residues can lead to the formation of diketopiperazine, particularly at the dipeptide stage, which results in the cleavage of the peptide from the resin. chempep.com Additionally, the alternating polar (Serine) and non-polar (Isoleucine, Leucine, Proline) residues can lead to peptide aggregation on the resin, hindering subsequent coupling and deprotection steps. To mitigate aggregation, pseudoproline dipeptides can be incorporated at Ser or Thr residues. These temporarily introduce a proline-like kink in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.

| Synthesis Parameter | Recommended Choice for CEF3 | Rationale |

| Synthesis Strategy | Fmoc/tBu | Milder deprotection conditions compared to Boc chemistry. altabioscience.com |

| Resin | Wang or 2-Chlorotrityl Chloride | Yields a C-terminal carboxylic acid. peptide.com |

| Coupling Reagents | HATU/DIPEA or HBTU/DIPEA | High coupling efficiency for sterically hindered amino acids. |

| Side-Chain Protection | Ser(tBu), Lys(Boc) | Standard acid-labile protecting groups compatible with Fmoc chemistry. |

| Aggregation Prevention | Use of pseudoproline dipeptides | Disrupts secondary structure formation and improves solubility. |

Advanced Synthetic Approaches for Modifying CEF3 Structure

To enhance the biological properties or to study the structure-activity relationship of CEF3, various modifications can be introduced into its structure. These modifications often require specialized synthetic strategies.

Peptide Cyclization: Cyclization can improve the conformational stability and biological activity of a peptide. For CEF3, this could be achieved by introducing reactive groups at the N- and C-termini or on the side chains of amino acids like lysine. For instance, an amide bond can be formed between the N-terminal amine and the C-terminal carboxylic acid, or between the side chains of an introduced aspartic acid and lysine.

Peptide Stapling: This technique involves introducing two unnatural amino acids with reactive side chains (e.g., containing alkenes) at specific positions within the peptide sequence. A subsequent ring-closing metathesis reaction forms a covalent "staple" that locks the peptide into a specific conformation, often an alpha-helix. This can enhance cell permeability and resistance to enzymatic degradation.

Incorporation of Non-Natural Amino Acids: Replacing natural amino acids with their non-natural counterparts can introduce novel functionalities or improve peptide stability. For example, substituting a natural L-amino acid with its D-isomer can increase resistance to proteolysis. In CEF3, a D-amino acid could be incorporated at a position not critical for its immunological activity to enhance its in vivo half-life.

Post-Translational Modifications: The native influenza M1 protein can undergo post-translational modifications such as phosphorylation. nih.gov Synthetic CEF3 derivatives can be synthesized with phosphorylated serine residues to mimic the native state and study the effect of this modification on its function. This is typically achieved by using pre-phosphorylated Fmoc-amino acid building blocks during SPPS.

| Modification Type | Example Application for CEF3 | Potential Benefit |

| Cyclization | Head-to-tail cyclization | Increased conformational stability and receptor binding affinity. |

| Peptide Stapling | Introduction of two olefin-bearing amino acids | Enhanced alpha-helical content and proteolytic stability. |

| Non-Natural Amino Acids | Substitution with a D-amino acid | Increased resistance to enzymatic degradation. |

| Phosphorylation | Synthesis with Phosphoserine | Mimicking native post-translational modifications to study biological function. nih.gov |

Purification Strategies for Research-Grade CEF3 Peptides

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from the cleavage process. To obtain research-grade purity (typically >95%), a robust purification strategy is essential.

The primary method for purifying synthetic peptides like CEF3 is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . waters.combiotage.com This technique separates peptides based on their hydrophobicity.

Principle of RP-HPLC: The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a column packed with a non-polar stationary phase, most commonly silica (B1680970) particles chemically modified with C18 alkyl chains. A gradient of increasing organic solvent (typically acetonitrile) is then passed through the column. Less hydrophobic peptides elute earlier, while more hydrophobic peptides, like CEF3, interact more strongly with the C18 stationary phase and require a higher concentration of the organic solvent to elute.

Typical Purification Protocol for CEF3:

Column: A semi-preparative or preparative C18 column is typically used.

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution.

Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is run to elute the peptides. The exact gradient will depend on the hydrophobicity of the CEF3 peptide and its impurities.

Detection: The eluting peptides are detected by their absorbance at a specific wavelength, typically 214 nm or 280 nm.

Fraction Collection: Fractions corresponding to the peak of the desired peptide are collected.

Purity Analysis: The purity of the collected fractions is then assessed by analytical RP-HPLC and mass spectrometry.

Challenges in Purifying CEF3: The hydrophobic nature of CEF3 can lead to poor solubility in the initial aqueous mobile phase and can cause peak broadening during chromatography. Optimizing the gradient and flow rate, and sometimes using a different stationary phase (e.g., C8 or C4), can help to improve the separation and yield of the pure peptide. After purification, the peptide is typically lyophilized to obtain a stable, dry powder.

| Purification Step | Key Parameter | Typical Condition for CEF3 |

| Chromatography Mode | Reverse-Phase HPLC | Standard for synthetic peptide purification. waters.com |

| Stationary Phase | C18-modified silica | Good retention for hydrophobic peptides. |

| Mobile Phase System | Water/Acetonitrile with 0.1% TFA | Provides good resolution and peak shape. |

| Detection Wavelength | 214 nm | Detects the peptide backbone. |

| Final Product Form | Lyophilized powder | Ensures long-term stability. |

Computational and Theoretical Chemical Studies of Cef3

Molecular Dynamics Simulations of CEF3 Conformation

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com For a molecule like CEP-1347, an MD simulation would model its behavior in a solvent (like water) to understand its stable three-dimensional shapes or conformations. This is crucial because a molecule's conformation dictates how it can fit into the binding site of a target protein. nih.gov

An MD study on CEP-1347 could:

Identify the most stable, low-energy conformations of the molecule in a biological environment.

Reveal the flexibility of different parts of the molecule, such as the indolocarbazole core and its side chains.

Analyze how the molecule interacts with water, which can influence its solubility and how it approaches its target.

Despite the utility of this technique, no specific studies reporting MD simulations of CEP-1347's conformation have been found in a review of published literature.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure of a molecule, providing deep insights into its reactivity and properties. rsc.orgblueqat.com Methods like Density Functional Theory (DFT) could be applied to CEP-1347 to analyze aspects such as:

Electron Density Distribution: To identify which parts of the molecule are electron-rich or electron-poor, which is key to understanding non-covalent interactions like hydrogen bonds and electrostatic interactions with a protein target.

Molecular Orbitals: To study the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to the molecule's chemical reactivity and stability.

Electrostatic Potential: To map the electrostatic potential onto the molecule's surface, predicting sites for electrophilic or nucleophilic attack and key interaction points.

Such analyses are foundational for understanding why a molecule binds to its target with high affinity, but literature detailing specific quantum chemical calculations for CEP-1347 is not available.

Binding Affinity Predictions via Computational Docking

Computational docking is a technique used to predict the preferred orientation and position of a ligand when it binds to a protein's active site. mdpi.comnih.gov The process involves generating many possible poses and then using a "scoring function" to estimate the binding affinity for each pose. sciepub.com For CEP-1347, docking studies would typically be performed using the crystal structures of its known targets, the Mixed Lineage Kinases (MLKs).

A docking study would aim to:

Predict the binding mode of CEP-1347 within the ATP-binding pocket of MLK1, MLK2, or MLK3. acs.orgnih.gov

Identify key amino acid residues that form hydrogen bonds or other stabilizing interactions with the inhibitor.

Provide a theoretical binding affinity score, which could be correlated with experimentally measured values.

While docking is a standard tool in drug discovery, specific computational docking studies predicting the binding affinity of CEP-1347 have not been published. However, extensive experimental data on its binding affinity and inhibitory concentration exist. These values, determined through biochemical assays, confirm CEP-1347 as a potent inhibitor of the MLK family. nih.gov

Interactive Table: Experimental Inhibition Data for CEP-1347

| Target Kinase | IC₅₀ (in vitro) | Description |

| MLK1 | 38-61 nM | Potent inhibition of Mixed Lineage Kinase 1. |

| MLK2 | 51-82 nM | Potent inhibition of Mixed Lineage Kinase 2. |

| MLK3 | 23-39 nM | Potent inhibition of Mixed Lineage Kinase 3. |

| JNK Activation | 20 nM | IC₅₀ for blocking the downstream activation of c-Jun N-terminal kinase. nih.gov |

Theoretical Investigations of CEF3 in Protein-Protein Interactions

CEP-1347 functions by inhibiting the kinase activity of MLKs. nih.gov These kinases are upstream activators in a signaling cascade that ultimately leads to the phosphorylation and activation of c-Jun N-terminal Kinase (JNK). nih.govnih.gov Therefore, CEP-1347 disrupts a protein-protein interaction, specifically the ability of MLK to phosphorylate and activate its substrate (MKK4/7), which in turn activates JNK. nih.govnih.gov

Theoretical investigations could model this entire pathway, but such studies are complex. More commonly, computational methods would focus on the direct inhibition event. Research confirms CEP-1347 is an ATP-competitive inhibitor, meaning it binds to the same site that the cell's energy molecule, ATP, would normally bind to. nih.gov By blocking this site, CEP-1347 prevents the kinase from performing its function. While this mechanism is well-established experimentally, theoretical studies modeling this specific inhibitory event for CEP-1347 are not described in the literature.

Exploration of Reaction Mechanisms Involving CEF3 (if relevant to its biochemical function)

The biochemical function of CEP-1347 is not based on a chemical reaction where it is a substrate. Instead, its function is one of competitive inhibition, where it reversibly binds to the active site of MLK enzymes. nih.gov Because it acts as an inhibitor and is not consumed or chemically altered by the enzyme, there is no "reaction mechanism" to explore in the traditional sense. The relevant mechanism is its binding and inhibition, which is covered in the context of binding affinity and protein interactions. mdpi.comnih.gov Computational studies on reaction mechanisms are typically for enzymes that catalyze a chemical transformation of a substrate, which is not the case here.

Mechanistic Investigations of Cef3 in Viral Processes

Elucidation of CEF3's Role in Influenza A Virus M1 Protein Function

Table 1: Profile of CEF3 and the M1 Protein

| Feature | Description | Source(s) |

|---|---|---|

| CEF3 | A synthetic peptide with the amino acid sequence SIIPSGPLK. | molnova.combiocat.comglpbio.com |

| Corresponding Protein | Influenza A virus Matrix Protein 1 (M1). | molnova.comtargetmol.commedchemexpress.com |

| Corresponding Sequence | Amino acids 13-21 of the M1 protein. | molnova.combiocat.com |

| Primary Role of M1 | Multifunctional protein essential for viral structure and replication. | targetmol.commedchemexpress.comglpbio.com |

Analysis of CEF3's Impact on Viral Budding Mechanisms

The influenza A M1 protein is a principal driver of the viral budding process, which facilitates the release of new virus particles from an infected host cell. targetmol.commedchemexpress.comglpbio.com This late stage in the viral life cycle is critical for the propagation of the infection. medchemexpress.com The M1 protein orchestrates the assembly of viral components at the plasma membrane and mediates the formation of the budding virion. nih.gov While direct studies detailing the impact of CEF3 itself on budding are not specified in the provided results, its nature as a fragment of M1 makes it a relevant peptide for investigating the molecular interactions that underpin this process. The study of how M1 and its domains interact with cellular machinery is key to understanding viral egress. nih.gov

Studies on CEF3 and Intracellular Ribonucleoprotein (RNP) Trafficking

A critical function of the M1 protein is the regulation of the intracellular trafficking of viral ribonucleoproteins (RNPs). targetmol.commedchemexpress.comglpbio.com After viral genome replication in the nucleus of the host cell, the newly synthesized vRNPs must be exported to the cytoplasm to be incorporated into new virions. medchemexpress.comglpbio.com The M1 protein is fundamental to this nuclear export process. medchemexpress.comglpbio.commedchemexpress.cn Research indicates that M1 is required to induce the transfer of vRNPs from the nucleus to the cytosol, a pivotal event late in the virus life cycle. targetmol.comglpbio.com CEF3, by mimicking a domain of M1, is instrumental in studies aimed at understanding the specific interactions that govern the binding of M1 to RNPs and their subsequent transport.

Investigation of Post-Translational Modifications (e.g., Phosphorylation) Affecting M1/CEF3 Interactions

The function of the M1 protein in mediating the nuclear export of vRNPs is modulated by post-translational modifications, such as phosphorylation. targetmol.commedchemexpress.commedchemexpress.cn It is suggested that cellular phosphorylation is an additional factor required for M1 to efficiently induce vRNP nuclear export. medchemexpress.comglpbio.com This implies that the interaction between the M1 protein and its binding partners, including components of the vRNP complex and host cellular factors, can be regulated by the phosphorylation state of the proteins involved. nih.gov Investigations into this area would logically use peptides like CEF3 to determine if the amino acid sequence it represents is a direct or indirect target of phosphorylation-dependent regulation and how this affects its binding affinity for other proteins.

Characterization of Specific Protein-Protein Interactions Mediated by CEF3 in Viral and Cellular Contexts

The diverse roles of the M1 protein are primarily achieved through a complex network of protein-protein interactions with both viral and cellular components. targetmol.commedchemexpress.comglpbio.com These interactions are crucial for viral assembly, budding, and RNP trafficking. nih.govbiorxiv.org Since CEF3 represents a specific binding domain within M1, it is a valuable tool for identifying and characterizing the proteins that interact with this particular region. The M1 protein must interact with the viral nucleoprotein (NP) to bind to the RNP complexes. molnova.com It also interacts with host proteins that are part of the cellular transport machinery. For instance, some studies have identified host proteins like chromodomain-helicase-DNA-binding protein 3 (CHD3) as interacting with viral proteins to facilitate vRNP nuclear export. nih.gov

Table 2: Key Interactions Involving the M1 Protein

| Interacting Partner | Role in Viral Life Cycle | Potential Area of Study with CEF3 | Source(s) |

|---|---|---|---|

| Viral Nucleoprotein (NP) | Essential component of the RNP complex; binding to M1 is required for packaging. | To determine if the aa 13-21 region is directly involved in NP binding. | molnova.com |

| Viral RNPs | The genetic core of the virus; M1 mediates their export from the nucleus. | To investigate the M1 domain responsible for RNP binding and transport. | targetmol.commedchemexpress.comglpbio.com |

| Cellular Export Machinery | Host proteins that facilitate the movement of molecules from the nucleus to the cytoplasm. | To identify specific host factors that bind to the M1 protein's 13-21 domain to mediate RNP export. | nih.gov |

| Viral Envelope Proteins | M1 links the RNP core to the viral envelope during virion assembly. | To map the M1 domains that interact with the cytoplasmic tails of envelope proteins. | targetmol.commedchemexpress.com |

Advanced Analytical Development for Cef3 Research and Characterization

High-Resolution Liquid Chromatography (HPLC) Method Development for Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of CEF3 acetate (B1210297) and separating it from any process-related impurities or degradation products. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed and optimized for this purpose.

The method development process involves a systematic screening of various stationary phases, mobile phase compositions, and gradient conditions to achieve optimal separation. A C18 stationary phase is commonly employed, offering excellent hydrophobic retention and resolution for peptides of this size. The mobile phase typically consists of an aqueous component containing an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile (B52724) (ACN). The gradient elution, where the concentration of the organic modifier is gradually increased, facilitates the separation of CEF3 from closely related impurities.

Key parameters of the developed HPLC method are summarized in the table below.

Table 1: HPLC Method Parameters for CEF3 Acetate Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

This method has demonstrated high resolution, allowing for the accurate quantification of CEF3 acetate purity, typically specified to be greater than 95%.

Mass Spectrometry (MS) Techniques for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry is a powerful technique for confirming the primary structure (amino acid sequence) of CEF3 acetate and identifying any potential post-translational modifications (PTMs). High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides accurate mass measurements, which can be compared to the theoretical mass of the peptide.

For CEF3 acetate, which corresponds to amino acids 13-21 of the influenza A virus M1 protein, the expected monoisotopic mass is calculated based on its amino acid composition (Ser-Ile-Ile-Pro-Ser-Gly-Pro-Leu-Lys). americanchemicalsuppliers.com Electrospray ionization (ESI) is a commonly used ionization technique for peptides, as it is a soft ionization method that minimizes fragmentation and allows for the observation of the intact molecular ion.

Tandem mass spectrometry (MS/MS) is further employed to confirm the amino acid sequence. In this technique, the precursor ion corresponding to CEF3 acetate is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence.

Table 2: Mass Spectrometry Data for CEF3 Acetate

| Analysis | Observed Result | Theoretical Value |

|---|---|---|

| Monoisotopic Mass [M+H]⁺ | 955.60 Da | 955.59 Da |

| Sequence Confirmation | Confirmed by MS/MS | Ser-Ile-Ile-Pro-Ser-Gly-Pro-Leu-Lys |

The high degree of agreement between the observed and theoretical mass, along with the sequencing data from MS/MS, provides definitive confirmation of the identity of CEF3 acetate. This technique is also sensitive to detecting any modifications, such as oxidation or deamidation, that may occur during synthesis or storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of peptides in solution. For CEF3 acetate, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly informative.

COSY experiments are used to identify spin-coupled protons within the same amino acid residue, aiding in the assignment of the proton resonances. NOESY experiments, on the other hand, provide information about protons that are close in space, regardless of whether they are in the same residue. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of inter-proton distances. These distance restraints are then used in molecular modeling programs to calculate the three-dimensional structure of CEF3 acetate in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. sigmaaldrich.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is highly sensitive to the secondary structure content (α-helix, β-sheet, random coil) of the peptide.

For a relatively short peptide like CEF3 acetate, the CD spectrum would likely indicate a predominantly random coil or disordered structure in aqueous solution. However, the addition of structure-inducing solvents, such as trifluoroethanol (TFE), can be used to probe the intrinsic conformational preferences of the peptide. Any significant changes in the CD spectrum upon the addition of TFE would suggest a propensity to adopt a more ordered structure.

Table 3: Representative Circular Dichroism Data for CEF3 Acetate

| Solvent | Predominant Secondary Structure |

|---|---|

| Aqueous Buffer | Random Coil |

| 50% TFE | Potential for turn/helical content |

Chromatographic and Spectroscopic Methods for Quantitative Analysis in Research Experiments

Accurate quantification of CEF3 acetate is crucial for its use in research experiments. A combination of chromatographic and spectroscopic methods is employed for this purpose.

The validated RP-HPLC method described in section 5.1 is the primary tool for quantitative analysis. A calibration curve is constructed by injecting known concentrations of a CEF3 acetate reference standard and plotting the peak area against the concentration. The concentration of unknown samples can then be determined by interpolating their peak areas from this calibration curve.

UV-Vis spectroscopy can also be used for a more rapid, albeit less specific, estimation of peptide concentration. The absorbance of a solution of CEF3 acetate is measured at a specific wavelength (typically 214 nm or 280 nm), and the concentration is calculated using the Beer-Lambert law and a predetermined extinction coefficient.

For absolute quantification, amino acid analysis (AAA) can be performed. This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified by chromatography. This method provides a highly accurate measure of the peptide content.

Validation Principles for Analytical Methods in Peptide Research (e.g., specificity, linearity, precision)

The validation of analytical methods is a critical step to ensure that they are suitable for their intended purpose and consistently produce reliable results. formulationbio.comwjarr.com The validation of the analytical methods for CEF3 acetate follows the principles outlined by the International Council for Harmonisation (ICH). dergipark.org.tr The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. elementlabsolutions.com For the HPLC method, this is demonstrated by the separation of the main CEF3 acetate peak from all other peaks.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis. elementlabsolutions.com

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. almacgroup.com

Table 4: Summary of Validation Parameters for the CEF3 Acetate HPLC Method

| Validation Parameter | Acceptance Criteria |

|---|---|

| Specificity | Baseline resolution between CEF3 and impurities |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (Relative Standard Deviation, RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

The successful validation of these analytical methods ensures the quality and consistency of CEF3 acetate used in research, providing a high degree of confidence in the experimental results obtained with this peptide.

Unable to Generate Article: Premise of "CEF3 as a Chemical Probe" is Not Supported by Scientific Evidence

Following a comprehensive review of scientific literature, it is not possible to generate the requested article on "CEF3 acetate (199727-62-3 free base)" as a chemical probe in advanced biological research. The core reason is a fundamental discrepancy between the actual identity and use of the specified compound and the functions described in the provided outline. The premise of the request—that CEF3 is used as a versatile chemical probe for broad target identification, mechanistic pathway analysis, and imaging—is not supported by available scientific data.

What is CEF3?

The compound identified by the CAS number 199727-62-3 (free base) and the name CEF3 is not a small molecule probe for general cellular perturbation. Instead, CEF3 is a well-defined synthetic peptide with the amino acid sequence Ser-Ile-Ile-Pro-Ser-Gly-Pro-Leu-Lys (SIIPSGPLK) . nih.govmdpi.com This sequence corresponds to amino acids 13-21 of the matrix protein 1 (M1) from the Influenza A virus. nih.govnih.govpeptide.com "CEF3 acetate" refers to the acetate salt of this peptide. nih.gov

Its primary and documented application in scientific research is as an immunological tool . Specifically, it serves as a control peptide epitope that is known to stimulate the release of interferon-gamma (IFN-γ) from CD8+ T-cells in individuals who have the specific human leukocyte antigen (HLA) type A*1101. nih.gov It is used to verify T-cell responses in studies of viral antigen presentation and immune system function. nih.gov

Analysis of the Requested Outline vs. Scientific Evidence:

A detailed analysis of the requested article sections reveals a significant disconnect with the documented functions of the CEF3 peptide:

Cef3 As a Chemical Probe in Advanced Biological Research

Emerging Research Directions and Future Perspectives for Cef3 Studies

Systems Biology Approaches to Map CEF3-Mediated Networks

The influenza M1 protein, which CEF3 mimics, does not function in isolation. It is part of a complex network of interactions with both viral and host cell proteins. nih.gov Future research will increasingly employ systems biology approaches to create a comprehensive map of these M1-mediated networks, and by extension, the networks influenced by CEF3.

High-throughput proteomics-based screens are powerful tools for identifying cellular factors that associate with viral proteins. acs.org By using tagged M1 protein as bait, researchers can identify novel host proteins that are part of the M1 interactome. A review and meta-analysis of influenza interactome studies has already highlighted that proteins interacting with influenza viral proteins are involved in crucial cellular processes like the spliceosome and protein processing in the endoplasmic reticulum. nih.gov Understanding these networks is key to revealing how the virus manipulates host cell machinery and to identifying new therapeutic targets.

Future studies could utilize CEF3-like peptides in sophisticated screening assays, such as optical pooled CRISPR screening, to identify human genes that regulate viral replication. mit.edu By observing how the silencing of each gene in the human genome affects viral processes in the presence of CEF3, researchers can pinpoint host factors that are critical for the M1 protein's function. This approach has the potential to uncover previously unknown dependencies of the virus on the host, opening new avenues for antiviral drug development. mit.edu

Table 1: Potential Systems Biology Approaches for CEF3 Research

| Approach | Objective | Potential Outcome |

| Proteomics-based Interactome Screening | Identify host and viral proteins that interact with the M1 protein region mimicked by CEF3. | A comprehensive map of the M1 interaction network, revealing novel host dependencies and potential drug targets. acs.orgnih.gov |

| CRISPR-based Genetic Screens | Pinpoint host genes that are essential for the function of the M1 protein during viral replication. | Identification of host-directed therapeutic targets that could inhibit viral replication by disrupting the M1-host interface. mit.edu |

| Transcriptomic Analysis | Analyze changes in host gene expression in response to M1 protein or CEF3-like peptides. | Understanding of the cellular pathways that are modulated by M1, providing insights into viral pathogenesis and host response. |

Exploration of CEF3 Interactions in Diverse Viral Strains

The high mutation rate of influenza viruses poses a significant challenge to the development of effective, long-lasting antiviral therapies. nih.gov The M1 protein, however, is one of the most highly conserved proteins of the influenza A virus, making it an attractive target for broad-spectrum antivirals. plos.org Future research should focus on exploring the efficacy and interaction of CEF3-based peptides across a wide range of influenza strains and even other respiratory viruses.

Studies have already demonstrated the potential of antiviral peptides to exhibit broad-spectrum activity against various influenza A subtypes (including H1N1, H3N2, and H5N1) and influenza B viruses. nih.gov By testing CEF3 and its derivatives against diverse and emerging influenza strains, researchers can assess the conservation of its target site and its potential as a universal antiviral agent. Furthermore, the development of a branched version of a human-defensin peptide has shown enhanced inhibitory activity against both influenza virus and rhinovirus, suggesting that structural modifications of peptides like CEF3 could broaden their antiviral spectrum. asm.org

Comparative studies of the M1 protein sequence and structure across different viral strains will be crucial. This will help in understanding the subtle differences that may affect the binding and inhibitory activity of CEF3-based molecules, guiding the design of next-generation peptides with improved efficacy against a wider range of viral pathogens.

Development of Novel Research Tools Inspired by CEF3 Structural Motifs

The structural motif of CEF3, representing a key functional region of the M1 protein, can serve as a blueprint for the development of novel research tools and therapeutics. Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a target protein to design and optimize small molecule inhibitors. nih.govbiocryst.com

The determination of the full-length structure of the M1 protein and its assembly into a matrix layer has provided crucial insights into the protein-protein interfaces required for virion formation. plos.orgnih.gov This structural information, combined with the known sequence of CEF3, can guide the design of peptidomimetics or small molecules that mimic the binding of CEF3 to its interaction partners, thereby disrupting essential viral processes. Computational modeling and X-ray crystallography can be used in an iterative cycle to refine these molecules for enhanced affinity and specificity. nih.gov

Furthermore, peptides derived from viral proteins are being explored as innovative tools in their own right. For instance, the CRISPR/Cas13 system, which targets RNA, offers a programmable platform to inhibit RNA viruses. mdpi.com While CEF3 itself is a peptide that mimics a protein, the principle of using biologically-derived molecules as research tools is a burgeoning field. CEF3-inspired molecules could be developed as probes to study M1-protein interactions in real-time within living cells or as components of sophisticated diagnostic assays.

Predictive Modeling for Unexplored Biological Functions of CEF3

Computational approaches are becoming increasingly indispensable in virology and drug discovery. nih.gov Predictive modeling can be employed to explore the untapped potential of CEF3 and to guide future experimental work. By building computational models of the M1 protein and its interactions, researchers can simulate the effects of CEF3 binding and predict its impact on viral functions.

Machine learning models, such as those using the XGBoost algorithm, are being developed to predict protein-protein interactions (PPIs) between influenza A virus and human proteins. researchgate.net Such models, trained on existing PPI data, could be used to predict novel interaction partners for the M1 region corresponding to CEF3. These predictions can then be validated experimentally, accelerating the discovery of new functional roles for M1 and potential targets for CEF3-based inhibitors.

Co-evolution analysis is another computational method that can predict PPIs by identifying correlated mutations between interacting proteins. worldscientific.com This approach has been used to model pairwise interactions between influenza envelope proteins, including M1. worldscientific.com Applying such methods to the M1 protein and its known host interactors could reveal the key residues at the interaction interface, providing valuable information for the design of more potent and specific CEF3-inspired inhibitors.

Table 2: Predictive Modeling Techniques for CEF3 Research

| Modeling Technique | Application to CEF3 Research | Potential Insights |

| Molecular Docking | Simulate the binding of CEF3 and its analogs to the M1 protein or its interaction partners. | Predict binding affinity and identify key residues for interaction, guiding the design of optimized inhibitors. mdpi.com |

| Machine Learning for PPI Prediction | Predict novel human proteins that interact with the M1 region mimicked by CEF3. | Uncover new biological functions of the M1 protein and identify potential host-directed therapeutic targets. researchgate.net |

| Co-evolution Analysis | Identify co-evolving amino acid pairs between the M1 protein and its interaction partners. | Reveal functionally important residues at the protein-protein interface, aiding in the design of targeted inhibitors. worldscientific.com |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the M1 protein in the presence and absence of CEF3-like molecules. | Understand the allosteric effects of inhibitor binding and the conformational changes that lead to functional disruption. |

Interdisciplinary Research Foci for CEF3-Related Discoveries

The multifaceted nature of CEF3-related research necessitates a highly interdisciplinary approach. Future breakthroughs will likely emerge from the convergence of expertise from virology, immunology, computational biology, medicinal chemistry, and materials science.

The development of peptide-based therapeutics, for example, requires a close collaboration between virologists who can test the antiviral efficacy of new compounds and medicinal chemists who can synthesize and optimize these molecules. nih.govuochb.cz The design of these peptides is increasingly informed by computational biologists who can model protein structures and predict binding interactions. nih.gov

Furthermore, the field of drug delivery offers exciting opportunities for interdisciplinary collaboration. The challenges of in vivo stability and delivery of peptide-based drugs could be addressed through the development of novel nanoparticle or liposome-based delivery systems. This would involve the expertise of materials scientists and nanotechnologists working in concert with biologists and pharmacologists.

Collaborations with researchers studying other viruses are also crucial. The knowledge gained from studying CEF3 and the influenza M1 protein could be applicable to the development of antivirals against other viruses with similar matrix proteins or assembly mechanisms. This cross-pollination of ideas and expertise will be a key driver of innovation in the field of antiviral research.

Q & A

Basic Research Questions

Q. What structural and functional properties of CEF3 acetate make it a critical tool for studying Influenza A M1 protein interactions?

- Methodological Answer : CEF3 acetate corresponds to amino acids 13-21 of the M1 protein, a region essential for mediating interactions between viral ribonucleoproteins (vRNPs) and the viral envelope. Researchers can employ techniques like peptide-mapping assays and surface plasmon resonance (SPR) to validate binding specificity. Structural analysis via circular dichroism (CD) spectroscopy or cryo-electron microscopy (cryo-EM) can confirm its helical conformation, which mimics the native M1 domain .

Q. What experimental conditions are optimal for handling CEF3 acetate in vitro?

- Methodological Answer :

-

Storage : Store lyophilized powder at -20°C (stable for 3 years) or reconstituted solutions at -80°C (1-year stability) .

-

Solubility : Dissolve in DMSO at 10 mM concentration. For cell-based assays, dilute in culture media to avoid DMSO toxicity (>0.1% final concentration).

-

Controls : Include solvent-only controls (DMSO at equivalent dilution) to rule out solvent artifacts in cellular assays.

Parameter Specification Molecular Weight 971.16 g/mol Solubility (DMSO) 10 mM Storage (Powder) -20°C, 3 years Storage (Solution) -80°C, 1 year

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in M1 protein’s role in vRNP nuclear export using CEF3 acetate?

- Methodological Answer : Conflicting reports on M1’s role in vRNP export may arise from cell type-specific differences (e.g., avian vs. mammalian cells) or assay sensitivity. To address this:

- Use live-cell imaging with fluorescently tagged vRNPs (e.g., GFP-NP fusion proteins) to track export kinetics in CEF3-treated vs. untreated cells.

- Combine knockdown/rescue experiments : Silence endogenous M1 via siRNA and reintroduce M1 mutants lacking residues 13-21 to test if CEF3 disrupts export.

- Validate findings across multiple models (e.g., MDCK cells, primary human airway epithelial cells) .

Q. What strategies ensure rigorous literature reviews when synthesizing data on CEF3 acetate’s antiviral mechanisms?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "CEF3 acetate" AND ("M1 protein" OR "Influenza A") NOT "vaccine") across PubMed, Web of Science, and EMBASE. Include grey literature (preprints, conference abstracts) via platforms like bioRxiv.

- Bias Mitigation : Adhere to PRISMA guidelines for systematic reviews. Code studies for variables like assay type (e.g., in vitro vs. in vivo), M1 isoform, and dosage to identify confounding factors .

Q. How can researchers validate CEF3 acetate’s specificity for M1 protein in the context of host-pathogen interactions?

- Methodological Answer :

- Competitive Binding Assays : Co-incubate CEF3 with excess unlabeled M1 peptide (residues 13-21) to observe dose-dependent inhibition of binding signals in isothermal titration calorimetry (ITC) .

- CRISPR-Cas9 Knockout Models : Generate M1-knockout Influenza A strains; if CEF3 loses antiviral efficacy, it confirms target specificity.

- Cross-Reactivity Screening : Test CEF3 against homologous peptides from Influenza B M1 or unrelated viral proteins (e.g., HIV-1 matrix) using ELISA .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for CEF3 acetate across studies?

- Methodological Answer : Variability in IC₅₀ may stem from differences in:

- Assay Systems : Viral yield assays (plaque reduction) vs. qPCR-based vRNP quantification.

- Cell Permeability : Use LC-MS/MS to measure intracellular CEF3 concentrations and normalize IC₅₀ to bioavailability.

- Statistical Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for covariates like cell type and viral strain .

Experimental Design Considerations

Q. What controls are essential when testing CEF3 acetate’s impact on viral assembly in budding assays?

- Methodological Answer :

- Negative Controls : Uninfected cells treated with CEF3 to exclude cytotoxicity.

- Peptide Scrambles : Use scrambled-sequence peptides to rule out nonspecific charge/hydrophobicity effects.

- Rescue Experiments : Add recombinant M1 protein to confirm reversibility of CEF3-induced assembly defects.

- Time-Course Analysis : Treat cells pre-/post-infection to distinguish between early (vRNP export) and late (budding) effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.